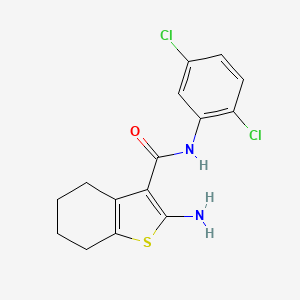

![molecular formula C23H24ClN5OS B2528274 2-[[4-苄基-5-(2-氯苯基)-1,2,4-三唑-3-基]硫代]-N-(2-氰基-3-甲基丁-2-基)乙酰胺 CAS No. 757216-13-0](/img/structure/B2528274.png)

2-[[4-苄基-5-(2-氯苯基)-1,2,4-三唑-3-基]硫代]-N-(2-氰基-3-甲基丁-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting with 4-chlorophenoxyacetic acid as the precursor. The initial step is the esterification of this acid, followed by treatment with hydrazine hydrate to yield an acetohydrazide intermediate. Subsequent ring closure with carbon disulfide and alcoholic potassium hydroxide produces a 1,3,4-oxadiazole-2-thiol core. The final step is the substitution at the thiol position with N-substituted-2-bromoacetamides, resulting in a variety of N-substituted oxadiazole derivatives. These compounds were confirmed by IR, 1H-NMR, and EI-MS spectral analysis and showed potential as antibacterial agents and moderate α-chymotrypsin enzyme inhibitors .

Molecular Structure Analysis

The molecular structure of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide was characterized using vibrational spectroscopy and density functional theory (DFT) calculations. The optimized geometry indicated a non-planar arrangement between the phenyl and pyrimidine rings. The study also explored the stereo-electronic interactions that contribute to the molecule's stability, as confirmed by natural bond orbital (NBO) analysis. The presence of strong stable hydrogen-bonded N-H···N intermolecular interactions and weaker intramolecular interactions such as C-H···O and N-H···O were revealed through NBO analysis .

Chemical Reactions Analysis

The research does not provide explicit details on the chemical reactions of the specific compound "2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide." However, the synthesis process of related compounds suggests that the reactions involve esterification, hydrazinolysis, ring closure, and thiol substitution reactions. These reactions are crucial for creating the desired oxadiazole derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in the first study were not explicitly detailed. However, the antibacterial potential was highlighted, with one compound showing remarkable activity against various bacterial strains. The vibrational spectroscopic signatures of the compound studied in the second paper were obtained through Raman and Fourier transform infrared spectroscopy, which were compared with ab initio calculations. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were investigated, and in-silico docking indicated inhibition activity against a virus .

科学研究应用

合成技术和应用

分子内环化

Savchenko 等人(2020 年)的研究探讨了通过分子内环化合成吡啶-2(1H)-酮,这与创建像本文所讨论的乙酰胺那样的复杂衍生物有关。这些衍生物已被研究用于各种功能应用,包括可能暗示它们在药物化学中进一步化学修饰和应用潜力的溴化和硝化 Savchenko 等人,2020 年.

抗肿瘤活性

Albratty 等人(2017 年)讨论了新型噻吩、嘧啶、香豆素、吡唑和吡啶衍生物的合成和研究,表明了一种开发具有潜在抗肿瘤活性的化合物的系统方法。这表明可以探索特定乙酰胺的衍生物的类似生物活性 Albratty 等人,2017 年.

抗病毒和杀病毒活性

Wujec 等人(2011 年)对 2-[(4-甲基-4H-1,2,4-三唑-3-基)硫代]乙酰胺衍生物的合成研究展示了抗病毒和杀病毒活性的评估,表明此类化合物在病毒学和药物开发中的潜在应用 Wujec 等人,2011 年.

分子研究和应用

光谱和量子力学研究

Mary 等人(2020 年)的研究涉及对生物活性苯并噻唑啉酮乙酰胺类似物的进行光谱和量子力学研究,重点介绍了此类化合物在理解配体-蛋白质相互作用及其在染料敏化太阳能电池(DSSC)中的效率中的应用。这可能暗示在生化研究和可再生能源技术中的潜在应用 Mary 等人,2020 年.

晶体结构和相互作用

对相关乙酰胺化合物的晶体结构的研究提供了对它们的分子构象和分子内相互作用的见解,这对于理解它们的反应性和在药物设计和材料科学中的潜在应用至关重要 Subasri 等人,2016 年.

属性

IUPAC Name |

2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5OS/c1-16(2)23(3,15-25)26-20(30)14-31-22-28-27-21(18-11-7-8-12-19(18)24)29(22)13-17-9-5-4-6-10-17/h4-12,16H,13-14H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTNFDRSJBRQSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2528193.png)

![N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2528194.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B2528197.png)

![N-(2,5-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2528202.png)

![1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2528203.png)

![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)

![N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2528209.png)

![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2528210.png)

![(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/no-structure.png)